Benzylpenicillenic acid

Descripción general

Descripción

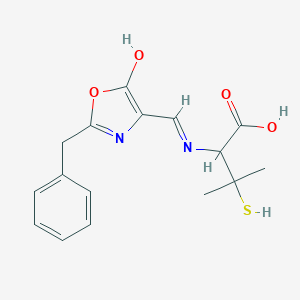

Benzylpenicillenic acid is a complex organic compound with a unique structure that combines elements of valine, a sulfur-containing group, and an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzylpenicillenic acid typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenylmethyl group. The final steps involve the incorporation of the valine moiety and the mercapto group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Benzylpenicillenic acid undergoes several types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxazole ring can be reduced under specific conditions to form more saturated compounds.

Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the oxazole ring can produce more saturated heterocycles.

Aplicaciones Científicas De Investigación

Clinical Applications

Benzylpenicillenic acid is primarily implicated in the field of allergy and immunology due to its role as an antigenic determinant. It can trigger allergic reactions in individuals sensitized to penicillin. Understanding this compound's properties is essential for managing penicillin allergies effectively.

Allergic Reactions

- Mechanism : this compound can bind to proteins, forming complexes that the immune system recognizes as foreign, leading to allergic responses such as anaphylaxis or contact dermatitis.

- Clinical Relevance : Patients with a history of penicillin allergy must be carefully evaluated for potential cross-reactivity with this compound during treatment planning.

Therapeutic Potential

Although this compound itself is not used therapeutically, understanding its properties can aid the development of safer antibiotics and allergy testing methods. Research indicates that it may play a role in developing immunotherapy approaches for penicillin allergies.

Research Applications

This compound is utilized in various research contexts, particularly in studies focused on antibiotic degradation, immunological responses, and the development of new therapeutic agents.

Antibiotic Degradation Studies

Research has demonstrated that benzylpenicillin can degrade into this compound under specific conditions, impacting its efficacy and safety profiles. This degradation is crucial for understanding antibiotic persistence in biological systems and environmental contexts .

- Study Findings : In controlled experiments, it was observed that benzylpenicillin undergoes isomerization to this compound when subjected to high temperatures during analysis.

Immunological Research

This compound's ability to induce immune responses makes it a valuable compound for studying allergic mechanisms. Its interaction with immune cells can provide insights into the pathophysiology of drug allergies.

- Case Study : A study highlighted that sensitized individuals could experience severe allergic reactions upon exposure to this compound due to its structural similarities with benzylpenicillin.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzylpenicillin | Beta-lactam ring | Primary antibiotic action |

| Benzylpenilloic acid | Similar beta-lactam structure | Less allergenic than this compound |

| D-Penicillamine | Thiol group | Used in treating cystinuria |

| D-Alpha-benzylpenicilloic acid | Similar antigenicity | Less common in clinical settings |

Mecanismo De Acción

The mechanism of action of Benzylpenicillenic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

Valine derivatives: Compounds with similar valine moieties but different functional groups.

Oxazole derivatives: Compounds with variations in the oxazole ring structure.

Phenylmethyl compounds: Molecules containing the phenylmethyl group but differing in other structural elements.

Uniqueness

Benzylpenicillenic acid is unique due to its combination of valine, a mercapto group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

Benzylpenicillenic acid, a degradation product of benzylpenicillin (Penicillin G), has garnered attention for its biological activities, particularly in its role in antibiotic efficacy and immunogenicity. This article explores its biological activity, mechanisms, case studies, and related research findings.

Overview of this compound

This compound is formed through the hydrolysis of benzylpenicillin, which is widely used to treat bacterial infections. The compound features a β-lactam structure that is critical for its antibacterial properties. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and implications in allergic reactions.

This compound primarily functions through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan, a vital component of bacterial cell walls. This action leads to bacterial lysis and death, particularly effective against gram-positive bacteria and some gram-negative species .

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of peptidoglycan synthesis |

| Outcome | Bacterial cell lysis and death |

Biological Activity and Stability

Research indicates that this compound is less stable than its parent compound, benzylpenicillin. It undergoes rapid degradation in acidic conditions, leading to various products, including benzylpenilloic acid . This instability may influence its biological activity and potential therapeutic applications.

Case Study: Immunogenicity

A significant aspect of this compound is its role in allergic reactions associated with penicillin. Studies have shown that it can form hapten-protein conjugates, which are crucial in eliciting immune responses in sensitized individuals. For instance, reactions involving this compound conjugated with human serum albumin demonstrated positive skin tests in patients with penicillin allergies .

Research Findings

- Antibacterial Efficacy : A study highlighted that concentrations above 64 mg/L of benzylpenicillin effectively reduced bacterial counts significantly in vitro, illustrating the importance of its degradation products like this compound in maintaining antibacterial activity .

- Formation of Antigenic Determinants : this compound contributes to the formation of major antigenic determinants responsible for penicillin allergy. The benzylpenicilloyl (BPO) determinant has been identified as a primary allergen originating from this compound .

- Degradation Pathways : The degradation pathways of benzylpenicillin include the formation of this compound and other metabolites. These pathways are influenced by pH levels and can affect the compound's immunogenic potential .

Table 2: Summary of Research Findings

Propiedades

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-88-8 | |

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.